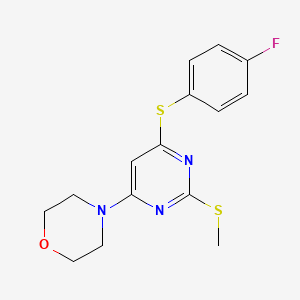
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine
Overview
Description
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine, also known as FL-118, is a novel morpholine derivative with potential anti-cancer properties. This compound has been studied extensively in recent years due to its promising efficacy and low toxicity compared to traditional chemotherapeutic agents. In
Mechanism of Action
The mechanism of action of 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine involves the inhibition of multiple targets involved in cancer cell survival and proliferation. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound also inhibits the activity of AKT, a protein kinase involved in cell survival and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In addition, this compound has been found to cross the blood-brain barrier, which suggests potential for the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine in lab experiments include its potent anti-tumor activity, low toxicity, and good pharmacokinetic properties. This compound has also been found to enhance the efficacy of other chemotherapeutic agents, which suggests potential for combination therapy. The limitations of using this compound in lab experiments include the need for further optimization of the synthesis method and the need for more extensive preclinical studies to determine its safety and efficacy in humans.
Future Directions
Future research on 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine should focus on further optimization of the synthesis method and the development of more effective formulations for clinical use. In addition, clinical trials should be conducted to determine the safety and efficacy of this compound in humans. Further studies should also investigate the potential for combination therapy with other chemotherapeutic agents and the use of this compound for the treatment of brain tumors. Finally, studies should be conducted to investigate the potential for this compound to overcome drug resistance in cancer cells.
Scientific Research Applications
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, this compound has demonstrated potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer. This compound has also shown efficacy against drug-resistant cancer cells and has been found to enhance the efficacy of other chemotherapeutic agents.
properties
IUPAC Name |
4-[6-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS2/c1-21-15-17-13(19-6-8-20-9-7-19)10-14(18-15)22-12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKMALUEIUKBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



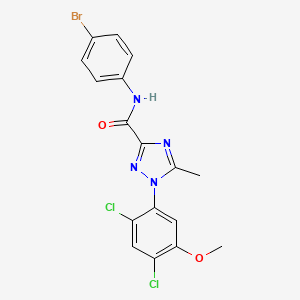

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B3129142.png)
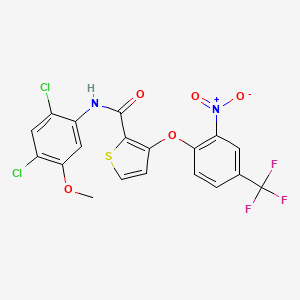
![Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate](/img/structure/B3129152.png)
![Ethyl 1,2-diamino-5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B3129156.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3129178.png)
![N-[(2-fluorobenzyl)oxy]urea](/img/structure/B3129183.png)
![[(2-Chloro-6-fluorophenyl)methoxy]urea](/img/structure/B3129186.png)
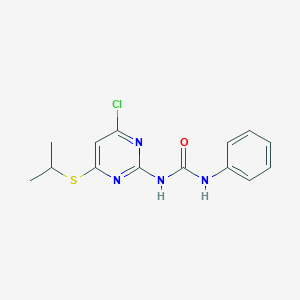
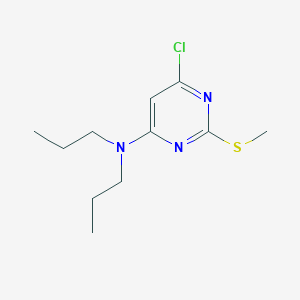
![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)
![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B3129237.png)